molecular formula C11H9FN6 B2745457 N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-49-9

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

Cat. No. B2745457
CAS RN: 338403-49-9
M. Wt: 244.233
InChI Key: MAUHVLTYEKMEQR-UHFFFAOYSA-N
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Description

“N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a complex organic compound. It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, a fused ring system made up of pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of such compounds often involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Fluoroacylation and fluorobenzylation of certain compounds can lead to the formation of these pyrazolopyrimidines . Ring closure reactions with thiourea can also be used to synthesize these compounds .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolopyrimidines, is characterized by a fused ring system made up of pyrazole and pyrimidine rings . The presence of fluorophenyl and diamine groups further characterizes this specific compound.


Chemical Reactions Analysis

Nitration reactions are often used for the selective synthesis of novel, high-performing nitramine-based materials . Nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations were examined .

Scientific Research Applications

Anticancer Properties

Anti-Inflammatory Potential

Polysubstituted pyrimidines, including those with N5 substitutions, have been studied for their ability to suppress immune-induced nitric oxide (NO) production. SMR000169293 may contribute to anti-inflammatory strategies .

Cytotoxicity Against Cancer Cells

In a series of pyrazolo[3,4-d]pyrimidine compounds, SMR000169293 derivatives exhibited superior cytotoxic activity against breast cancer (MCF-7) and CRC (HCT-116) cells. Their IC50 values were in the range of 45–97 nM and 6–99 nM, respectively. While moderate activity was observed against liver cancer (HepG-2) cells, it still outperformed the standard drug sorafenib .

Future Directions

The future directions for this compound could involve further exploration of its potential biological properties . Additionally, the synthesis process could be optimized, and the compound could be tested for various applications, including its potential use in the treatment of various cancers .

properties

IUPAC Name

N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFQKYFLAEUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

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